![molecular formula C10H8FN B1447569 (Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile CAS No. 1365836-27-6](/img/structure/B1447569.png)
(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile
Overview
Description
“(Z)-3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile” is a chemical compound, likely an organic molecule given the presence of carbon ©, hydrogen (H), and nitrogen (N) in its name. The “Z” in its name indicates the configuration of the double bond, and “Fluoro” suggests the presence of a fluorine atom .
Scientific Research Applications
Pharmacological Research
The (Z)- and (E)-isomers of 3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile are valuable in pharmacological research, particularly in the synthesis of diazine-based compounds. Diazines are crucial scaffolds in a wide range of pharmacological applications due to their presence in DNA, RNA, flavors, and fragrances. They exhibit activities such as anticancer, antibacterial, antiallergic, antimicrobial, and anti-inflammatory .
Antiviral Drug Synthesis
These compounds are integral in the synthesis of antiviral drugs like Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor used to treat HIV-1. The synthesis involves the displacement of a chloro group in a precursor molecule with the (E)-isomer of 3-Fluoro-3-(2-methylphenyl)prop-2-enenitrile .
Organic Synthesis Methodologies
These isomers are used in developing novel synthetic methodologies that improve druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of pharmaceuticals. They serve as intermediates in various synthetic routes, enhancing the efficiency and yield of the desired products .
properties
IUPAC Name |
(Z)-3-fluoro-3-(2-methylphenyl)prop-2-enenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-8-4-2-3-5-9(8)10(11)6-7-12/h2-6H,1H3/b10-6- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESJHXBQDKMLMY-POHAHGRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=CC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C(=C/C#N)/F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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